molecular formula C8H13NO2 B2621681 TERT-BUTYL 2-CYANO-2-METHYLACETATE CAS No. 66476-82-2

TERT-BUTYL 2-CYANO-2-METHYLACETATE

Cat. No.: B2621681
CAS No.: 66476-82-2
M. Wt: 155.197
InChI Key: BCZMTZSKYRBPRC-UHFFFAOYSA-N
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Description

TERT-BUTYL 2-CYANO-2-METHYLACETATE: is an organic compound with the molecular formula C8H13NO2 . It is a colorless liquid that is primarily used in organic synthesis. The compound is known for its role as an intermediate in the production of various pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: TERT-BUTYL 2-CYANO-2-METHYLACETATE can be synthesized through several methods. One common method involves the reaction of tert-butyl acetate with sodium cyanide in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced catalysts and purification techniques is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: TERT-BUTYL 2-CYANO-2-METHYLACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding acids or ketones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as or are used.

    Substitution: Nucleophiles like or can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Corresponding acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

TERT-BUTYL 2-CYANO-2-METHYLACETATE has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the preparation of biologically active molecules for research purposes.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of TERT-BUTYL 2-CYANO-2-METHYLACETATE involves its ability to undergo various chemical transformations. The cyano group is highly reactive and can participate in multiple reactions, leading to the formation of different products. The compound’s reactivity is influenced by the presence of the tert-butyl group, which provides steric hindrance and affects the reaction pathways.

Comparison with Similar Compounds

  • TERT-BUTYL CYANOACETATE
  • TERT-BUTYL 2-CYANO-3-METHYLPROPANOATE
  • TERT-BUTYL 2-CYANO-2-PHENYLACETATE

Comparison: TERT-BUTYL 2-CYANO-2-METHYLACETATE is unique due to its specific structure, which includes a cyano group and a tert-butyl group. This combination imparts distinct reactivity and stability compared to other similar compounds. For example, TERT-BUTYL CYANOACETATE lacks the additional methyl group, which affects its reactivity and applications.

Properties

IUPAC Name

tert-butyl 2-cyanopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-6(5-9)7(10)11-8(2,3)4/h6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCZMTZSKYRBPRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66476-82-2
Record name tert-butyl 2-cyano-2-methylacetate
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